Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
Overview
Description
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is an organosulfur compound with the molecular formula C9H9ClO5S. This compound is characterized by the presence of a chlorosulfonyl group attached to a benzoate ester, which is further substituted with a methoxy group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate typically involves a multi-step synthesis starting from readily available precursors. One common method involves the diazotization of 4-methoxyaniline followed by sulfonylation. The reaction conditions often include the use of cupric chloride as a catalyst and sodium hypochlorite as a chlorine oxidant . This method is advantageous due to its simplicity, environmental friendliness, and high catalytic efficiency.
Industrial Production Methods: For industrial production, the process is optimized to improve yield and purity while minimizing waste. The use of sodium hypochlorite accelerates the generation of sulfonyl chloride, converting the sulfonic acid intermediate into the desired sulfonyl chloride efficiently . This method is suitable for large-scale production due to its cost-effectiveness and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chlorosulfonyl)-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form sulfonamides or sulfonic acids.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products:
Substitution Reactions: Sulfonamides, sulfonate esters, and thiolsulfonates.
Reduction Reactions: Sulfonamides and sulfonic acids.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the development of biochemical assays and as a reagent in protein modification.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: In the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate involves its reactivity towards nucleophiles due to the electrophilic nature of the chlorosulfonyl group. This reactivity allows it to form covalent bonds with various nucleophilic species, facilitating its use in chemical synthesis and modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Similar structure but lacks the methoxy group.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in its isocyanate functionality.
Sulfonimidates: Sulfur (VI) species with a tetrahedral sulfur center, used in similar applications.
Uniqueness: Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is unique due to the presence of both the chlorosulfonyl and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. The methoxy group provides additional sites for further functionalization, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-6-3-4-7(9(11)15-2)8(5-6)16(10,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRCIKNACBOQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548933 | |
Record name | Methyl 2-(chlorosulfonyl)-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108318-75-8 | |
Record name | Methyl 2-(chlorosulfonyl)-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(chlorosulfonyl)-4-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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